Propyl 4-{[(3-fluorophenyl)carbonyl]amino}benzoate
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Overview
Description
Propyl 4-{[(3-fluorophenyl)carbonyl]amino}benzoate is an organic compound that belongs to the class of aromatic esters This compound is characterized by the presence of a propyl ester group attached to a benzoic acid moiety, which is further substituted with a 3-fluorophenyl carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 4-{[(3-fluorophenyl)carbonyl]amino}benzoate typically involves the esterification of 4-aminobenzoic acid with propanol, followed by the acylation of the resulting ester with 3-fluorobenzoyl chloride. The reaction conditions generally include the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the acylation step. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, which can enhance the yield and purity of the final product. The use of automated systems can also reduce the risk of contamination and improve the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Propyl 4-{[(3-fluorophenyl)carbonyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid (H₂SO₄) or iron(III) chloride (FeCl₃).
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the substituent introduced during the reaction.
Scientific Research Applications
Propyl 4-{[(3-fluorophenyl)carbonyl]amino}benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of polymers and other materials with specific properties, such as enhanced thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of Propyl 4-{[(3-fluorophenyl)carbonyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The pathways involved may include the modulation of signal transduction pathways, alteration of gene expression, or inhibition of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-{[(3-fluorophenyl)carbonyl]amino}benzoate: Similar structure but with a methyl ester group instead of a propyl ester group.
Ethyl 4-{[(3-fluorophenyl)carbonyl]amino}benzoate: Similar structure but with an ethyl ester group instead of a propyl ester group.
Butyl 4-{[(3-fluorophenyl)carbonyl]amino}benzoate: Similar structure but with a butyl ester group instead of a propyl ester group.
Uniqueness
Propyl 4-{[(3-fluorophenyl)carbonyl]amino}benzoate is unique due to its specific ester group, which can influence its physical and chemical properties, such as solubility, reactivity, and biological activity. The presence of the 3-fluorophenyl carbonyl group also contributes to its distinct characteristics, making it a valuable compound for various applications.
Properties
IUPAC Name |
propyl 4-[(3-fluorobenzoyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO3/c1-2-10-22-17(21)12-6-8-15(9-7-12)19-16(20)13-4-3-5-14(18)11-13/h3-9,11H,2,10H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTXARACPVTNBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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